4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 2379945-20-5) is a tetra-substituted, brominated trifluoromethylpyrazole building block with the molecular formula C6H6BrF3N2 and a molecular weight of 243.02 g/mol. The compound features a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and methyl groups at the 1- and 3-positions.

Molecular Formula C6H6BrF3N2
Molecular Weight 243.02 g/mol
Cat. No. B12457131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC6H6BrF3N2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1Br)C(F)(F)F)C
InChIInChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)12(2)11-3/h1-2H3
InChIKeyLSQRLJSUZNYBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole – Core Identity and Procurement Baseline for a Regiospecific Pyrazole Building Block


4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 2379945-20-5) is a tetra-substituted, brominated trifluoromethylpyrazole building block with the molecular formula C6H6BrF3N2 and a molecular weight of 243.02 g/mol . The compound features a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and methyl groups at the 1- and 3-positions. Its predicted physicochemical properties include a boiling point of 210.3 °C (760 Torr), a density of 1.724 g/cm³ (25 °C), and a calculated pKa of –1.282, indicating very weak basicity . The regiospecific arrangement of substituents and the presence of a synthetically versatile bromine handle distinguish it from non-brominated and regioisomeric analogs in both medicinal chemistry and agrochemical intermediate applications.

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole – Why In-Class Analogs Cannot Be Interchanged for Regiospecific Synthesis


Substitution among trifluoromethylpyrazole regioisomers or between brominated and non-brominated analogs introduces quantifiable risk in synthetic outcomes, reactivity profiles, and downstream functionalization scope. The position of the trifluoromethyl group (3- vs. 5-) significantly alters acid-base properties, with a CF₃ group at the 3-position decreasing basicity more strongly than at the 5-position, while the opposite holds for acidity enhancement [1]. In parallel, the absence of a bromine atom eliminates the possibility of direct palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), a transformation central to modern drug discovery and agrochemical lead optimization. Even among brominated pyrazoles, the substitution pattern of methyl groups influences the regioselectivity of directed ortho-metalation (DoM) and halogen–metal exchange, as shown by Schlosser and co-workers [2]. These differences are not merely structural nuances; they translate into distinct reaction conditions, product distributions, and procurement specifications that make direct analog substitution untenable without re-validation of synthetic routes.

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole – Head-to-Head and Comparative Evidence for Differentiated Selection


Regioisomeric Basicity Differentiation: Predicted pKa of 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole vs. Literature pKa Trends for 3-CF₃ Regioisomers

The predicted pKa of 4-bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is –1.282 , classifying it as a very weak base. This value is consistent with the established trend that a CF₃ substituent at the 5-position decreases basicity less severely than a CF₃ group at the 3-position. In a systematic experimental study of methyl/trifluoromethyl-substituted pyrazoles, Yranzo et al. demonstrated that moving the CF₃ group from the 3- to the 5-position results in a measurable increase in aqueous basicity (ΔpKa ≈ 0.5–1.0 units for the conjugate acid) [1]. For procurement decisions, the 5-CF₃ regioisomer therefore presents a less electron-deficient pyrazole core than the 3-CF₃ analog, which can influence hydrogen-bond acceptor strength, metal-coordination behavior, and protonation state under physiological or catalytic conditions.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Physicochemical Comparison of 5-CF₃ vs. 3-CF₃ Brominated Pyrazole Isomers: Melting Point and Calculated Solubility

The regioisomeric counterpart 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 721402-02-4) has an experimentally measured melting point of 42–44 °C and a calculated aqueous solubility of 0.46 g/L at 25 °C . For 4-bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, predicted physicochemical data indicate a boiling point of 210.3 °C (760 Torr) and a density of 1.724 g/cm³ at 25 °C, with no experimental melting point reported . The presence of a low melting point in the 3-CF₃ isomer suggests it may exist as a low-melting solid or oil at ambient temperature, which has implications for handling, formulation, and purification. While experimental melting point data for the target 5-CF₃ compound are absent in the open literature, the predicted density difference (1.724 vs. 1.72 g/cm³) and the distinct substitution pattern imply divergent crystal packing energies and solubility behavior.

Process Chemistry Solid-State Characterization Crystallization Optimization

Synthetic Diversification Potential: Cross-Coupling Enablement by the C-4 Bromine Handle vs. Non-Brominated 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole contains a bromine at the 4-position, enabling palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig) for direct C–C and C–N bond formation at this position [1]. By contrast, the non-brominated analog 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 82755-49-5, MW 164.13) lacks this synthetic handle and requires pre-functionalization via directed metalation or electrophilic substitution to introduce diversity at the 4-position . Schlosser et al. demonstrated that bromine introduction into trifluoromethylpyrazoles unlocks additional sites for functionalization: 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole undergoes Br–Li exchange and subsequent carboxylation at the 4-position, transformations unavailable to the non-brominated parent heterocycle [1]. The target compound, bearing both the activating 4-bromo substituent and the 1,3-dimethyl-5-CF₃ pattern, is therefore a strategically differentiated building block for library synthesis.

Synthetic Methodology Cross-Coupling Chemistry Building Block Diversity

Regioselective Synthetic Access: Separation Feasibility of 5-CF₃ vs. 3-CF₃ Pyrazoles Based on Boiling Point Differences

In a practical synthetic method for 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, the regioisomeric mixture was separated based on boiling point vs. pressure diagram analysis, with the 5-CF₃ isomer exhibiting a distinct boiling point from the 3-CF₃ isomer [1]. The predicted boiling point of 4-bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is 210.3 °C at 760 Torr , whereas the 3-CF₃ isomer 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole has a calculated boiling point of 210.3 °C as well, indicating near-identical volatility for these specific brominated derivatives. However, the non-brominated 5-CF₃ and 3-CF₃ pyrazoles show measurable boiling point differences that enable fractional distillation separation at scale [1]. The implication is that bromination, while desirable for downstream reactivity, may reduce the boiling point differential between regioisomers, making pre-bromination regioisomer separation the preferred manufacturing strategy—a factor that directly influences sourcing decisions for high-purity single-regioisomer building blocks.

Process Development Regioisomer Separation Large-Scale Synthesis

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole – Research and Industrial Application Scenarios Grounded in Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Regiospecific 5-CF₃ Pyrazole Cores with C-4 Diversification

The compound serves as a strategic building block for generating focused libraries of 4-substituted-5-trifluoromethyl pyrazoles via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling. Its predicted low basicity (pKa –1.28) [Section 3, REFS-1] and bromine handle [Section 3, REFS-1] enable rapid parallel derivatization without the need for pre-functionalization, reducing library production timelines. The regiospecific 5-CF₃ configuration ensures consistent structure–activity relationship (SAR) interpretation, as the 3-CF₃ isomer would exhibit different acid-base properties (ΔpKa ≈ 0.5–1.0) [Section 3, REFS-2].

Agrochemical Lead Optimization: Late-Stage Functionalization of Trifluoromethylpyrazole Scaffolds

In agrochemical discovery, trifluoromethylpyrazoles are privileged scaffolds for insecticides and fungicides. The C-4 bromine atom allows late-stage diversification to explore substituent effects on potency and selectivity. The availability of this compound as a pre-separated, regiospecifically brominated entity eliminates the need for regioisomer separation post-bromination, which is challenging due to overlapping boiling points of the brominated regioisomers [Section 3, REFS-1]. This translates to higher synthetic throughput and reduced analytical burden in lead optimization campaigns.

Physicochemical and Solid-State Studies Comparing 5-CF₃ and 3-CF₃ Pyrazole Regioisomers

The compound is suitable for systematic studies of regioisomer-dependent solid-state properties. While the 3-CF₃ isomer has an experimental melting point of 42–44 °C and a calculated solubility of 0.46 g/L [Section 3, REFS-1], the 5-CF₃ target compound lacks published experimental melting point data, presenting an opportunity for crystallography and thermal analysis investigations. Such studies inform polymorph screening, salt selection, and formulation development for pyrazole-containing active pharmaceutical ingredients.

Synthetic Methodology Development: Site-Selective Metalation and Cross-Coupling on Densely Functionalized Pyrazoles

Building on the foundational work of Schlosser et al., who demonstrated switchable reactivity on brominated trifluoromethylpyrazoles [Section 3, REFS-1], this compound is a suitable substrate for developing new site-selective metalation protocols. The presence of both N-methyl groups and the 4-bromo substituent creates a sterically and electronically differentiated environment, enabling the study of competing DoM vs. Br–Li exchange pathways under various conditions. Results from such studies directly inform process chemistry scale-up decisions for pyrazole-based intermediates.

Quote Request

Request a Quote for 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.